molecular formula C8H9F2NO B13311727 2-(1-Amino-2-fluoroethyl)-5-fluorophenol

2-(1-Amino-2-fluoroethyl)-5-fluorophenol

Cat. No.: B13311727
M. Wt: 173.16 g/mol
InChI Key: MFEHWEFHQOTRFO-UHFFFAOYSA-N
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Description

2-(1-Amino-2-fluoroethyl)-5-fluorophenol is an organic compound with a molecular formula of C8H10F2NO It features a phenol group substituted with an amino and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-fluoroethyl)-5-fluorophenol typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-5-nitrophenol with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

2-(1-Amino-2-fluoroethyl)-5-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-fluoroethyl)-5-fluorophenol involves its interaction with specific molecular targets. The amino and fluoroethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenol group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

  • 2-(1-Amino-2-fluoroethyl)-4-bromophenol
  • 2-(1-Amino-2-fluoroethyl)-4-fluorophenol
  • 3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride

Comparison: 2-(1-Amino-2-fluoroethyl)-5-fluorophenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2-(1-amino-2-fluoroethyl)-5-fluorophenol

InChI

InChI=1S/C8H9F2NO/c9-4-7(11)6-2-1-5(10)3-8(6)12/h1-3,7,12H,4,11H2

InChI Key

MFEHWEFHQOTRFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)C(CF)N

Origin of Product

United States

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